
Edotecarin
Vue d'ensemble
Description
Edotecarin is a novel, non-camptothecin, DNA topoisomerase I inhibitorThis compound has shown significant antitumor activity and is structurally distinct from other topoisomerase I inhibitors .
Méthodes De Préparation
Edotecarin is synthesized through a series of complex chemical reactionsThe industrial production of this compound requires stringent reaction conditions, including controlled temperature and pressure, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Edotecarin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Edotecarin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of topoisomerase I inhibition.
Biology: It is used to investigate the cellular processes involved in DNA replication and repair.
Industry: It is used in the development of new anticancer drugs and therapies.
Mécanisme D'action
Edotecarin inhibits the enzyme topoisomerase I by stabilizing the DNA-enzyme complex and enhancing single-strand DNA cleavage. This results in the inhibition of DNA replication and decreased tumor cell proliferation. The molecular targets and pathways involved include the DNA-topoisomerase I complex and the subsequent induction of apoptosis in tumor cells .
Comparaison Avec Des Composés Similaires
Edotecarin is structurally related to other indolocarbazoles, such as staurosporine, but does not possess protein kinase inhibitory properties. It is more effective in inducing single-strand DNA cleavage compared to other topoisomerase I inhibitors like camptothecin and NB-506. Similar compounds include:
Camptothecin: A potent topoisomerase I inhibitor derived from the Chinese tree Camptotheca acuminata.
NB-506: An indolocarbazole antitumor agent with similar mechanisms of action.
This compound’s unique structure and mechanism of action make it a valuable compound in the field of cancer research and therapy .
Activité Biologique
Edotecarin, also known as J-107088, is a potent topoisomerase I inhibitor derived from the indolocarbazole class of compounds. It has garnered attention for its potential in cancer therapy due to its unique mechanism of action and favorable pharmacokinetic properties compared to other agents in its class, such as camptothecin. This article explores the biological activity of this compound, focusing on its antitumor efficacy, mechanisms of action, and relevant case studies.
This compound inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase cleavage complexes, this compound prevents the relaxation of torsionally strained DNA, leading to DNA damage and subsequent cell death. Its potency is highlighted by an effective concentration (EC50) value of 0.05 μmol/L, which is significantly lower than that of camptothecin (0.42 μmol/L), indicating that this compound is approximately eight times more potent than its predecessor .
Preclinical Studies
In various preclinical models, this compound has demonstrated significant antitumor activity:
- Colon Cancer : In studies utilizing the HCT-116 human colon cancer xenograft model, this compound was effective both as a single agent and in combination with standard chemotherapeutic agents such as 5-fluorouracil (5-FU), irinotecan, and oxaliplatin. Tumor growth delays ranged from 10.45 days at lower doses to 24.83 days at higher doses .
- Glioblastoma : A notable case involved an 18-year-old patient with recurrent glioblastoma who exhibited a partial regression following treatment with this compound combined with cisplatin and etoposide. The treatment resulted in an 83% increase in survival for mice bearing intracranial glioma models .
Combination Therapy
Combination therapies involving this compound have shown additive or synergistic effects:
- With 5-FU : When administered sequentially with 5-FU, this compound displayed enhanced efficacy compared to either drug alone .
- With Other Agents : Studies indicated that combining this compound with agents like SU11248 (a multitargeted tyrosine kinase inhibitor) yielded greater than additive effects, suggesting a promising avenue for enhancing therapeutic outcomes in resistant cancer types .
Clinical Observations
- Phase III Trial : While a Phase III trial evaluating this compound was terminated early due to lack of significant benefit in the overall population, individual cases highlighted its potential. One patient showed stable disease after two cycles despite experiencing severe side effects .
- Long-term Response : Another patient treated with this compound after failing multiple lines of therapy demonstrated a long-lasting partial regression of disease, emphasizing the need for further investigation into its clinical utility .
Toxicity Profile
This compound's toxicity profile appears favorable compared to other chemotherapeutics:
- The LD10/GID75 ratio indicates a wider therapeutic window; for example, in mouse models, it exhibited an LD10/GID75 value of 38.5 compared to less than 0.3 for doxorubicin and paclitaxel . This suggests that this compound may be less toxic while still effectively inhibiting tumor growth.
Summary Table of Key Findings
Study Type | Cancer Type | Efficacy | Combination Agents | Notes |
---|---|---|---|---|
Preclinical | Colon Cancer | Tumor growth delay up to 24.83 days | 5-FU, Irinotecan, Oxaliplatin | Active as single agent and in combinations |
Case Study | Glioblastoma | 83% survival increase | Cisplatin, Etoposide | Significant response in xenograft models |
Phase III Trial | Various | Early termination | Not specified | Individual cases showed promise despite overall results |
Propriétés
IUPAC Name |
13-(1,3-dihydroxypropan-2-ylamino)-6,20-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O11/c34-7-10(8-35)31-33-27(42)20-18-13-3-1-11(37)5-15(13)30-22(18)23-19(21(20)28(33)43)14-4-2-12(38)6-16(14)32(23)29-26(41)25(40)24(39)17(9-36)44-29/h1-6,10,17,24-26,29-31,34-41H,7-9H2/t17-,24-,25+,26-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVPQBFHUJZJCS-NTKFZFFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870123 | |
Record name | Edotecarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation. | |
Record name | Edotecarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04882 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
174402-32-5 | |
Record name | Edotecarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174402-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edotecarin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174402325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edotecarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04882 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edotecarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDOTECARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V8X590XDP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.